Mooreine

Description

Historical Perspectives on Mooreine Discovery and Initial Characterization

This compound was first introduced to the scientific community in 2001 through a study published in the journal Phytochemistry. nih.gov It was isolated from the plant Crinum moorei, a species belonging to the Amaryllidaceae family. nih.govresearchgate.net The investigation of this plant was particularly fruitful, leading to the isolation of thirteen different alkaloids. nih.gov Among these compounds, this compound and another, 3-[4'-(8'-aminoethyl)phenoxy] bulbispermine, were identified as novel chemical entities not previously described in scientific literature. nih.gov

The initial characterization and determination of this compound's complex molecular structure were accomplished using spectroscopic methods. nih.gov Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are standard in natural product chemistry for elucidating the structure of newly discovered compounds. mdpi.comresearchgate.net These analytical methods allow researchers to piece together the atomic connectivity and stereochemistry of a molecule, which is fundamental to understanding its properties and potential function.

Classification within Natural Product Chemistry and Alkaloid Research

This compound is classified as a lycorane-type alkaloid. researchgate.net This places it within the large and structurally diverse Amaryllidaceae alkaloids, which are named after the plant family in which they are predominantly found. nih.govekb.eg The Amaryllidaceae alkaloids are a prominent group of over 600 specialized metabolites derived biosynthetically from the amino acids phenylalanine and tyrosine. nih.gov

More broadly, this compound is a member of two larger chemical categories:

Alkaloids : These are a class of naturally occurring organic compounds that contain at least one nitrogen atom. nih.gov They are often classified based on their chemical structure and are known for a wide range of physiological activities. nih.govnih.gov

Natural Products : This term encompasses organic compounds synthesized by living organisms. oup.com The study of these molecules is a cornerstone of organic chemistry and has historically been a major source of new medicines.

The classification of this compound is detailed in the table below.

| Classification Level | Category | Description |

| Broad Class | Natural Product | An organic compound produced by a living organism. |

| Chemical Superclass | Alkaloid | A naturally occurring, nitrogen-containing organic compound. |

| Major Family | Amaryllidaceae Alkaloid | A group of alkaloids found in the Amaryllidaceae plant family, known for structural diversity and bioactivity. nih.govmdpi.com |

| Structural Type | Lycorane Alkaloid | A subclass of Amaryllidaceae alkaloids characterized by a specific pyrrolophenanthridine ring system. ekb.egnih.gov |

Significance of this compound within the Broader Field of Specialized Metabolite Research

The importance of this compound is derived from its identity as a structurally unique Amaryllidaceae alkaloid and its place within the broader context of specialized metabolite research. Specialized metabolites, also known as secondary metabolites, are compounds not essential for the basic growth and development of an organism but often play crucial roles in ecological interactions, such as defense. rsc.org

The Amaryllidaceae alkaloid family, to which this compound belongs, is of significant interest to pharmacology and medicine. This group has yielded clinically important drugs, most notably galanthamine, which is used to treat the symptoms of Alzheimer's disease. nih.govoup.comoup.com Other compounds from this family, such as lycorine (B1675740) and pancratistatin, have been investigated for their potent anticancer and antiviral properties. nih.govekb.egwikipedia.org The discovery of a new member of this family, like this compound, presents a new scaffold for potential drug discovery and development. oup.com

The study of specialized metabolites like this compound is crucial for several reasons:

Source of Novel Chemistry : These compounds often possess complex and unique molecular architectures that are not readily accessible through synthetic chemistry, providing new templates for drug design. rsc.org

Understanding Biodiversity : The chemical diversity of specialized metabolites is a reflection of the vast biological diversity of the planet. Studying these compounds helps to understand the evolutionary and ecological strategies of organisms.

Biotechnological Applications : Understanding the biosynthetic pathways of these molecules can enable their production through biotechnological methods, ensuring a sustainable supply for research and development. rsc.org

The discovery of this compound contributes to the expanding library of natural products and underscores the value of exploring the chemical constituents of plants like Crinum moorei as a source of novel and potentially valuable compounds.

Alkaloids Identified in Crinum moorei

In addition to the novel compound this compound, research on Crinum moorei has identified numerous other alkaloids. A selection of these compounds is listed below.

| Compound Name | Alkaloid Type |

| Cherylline | Cherylline-type |

| Crinamidine | Crinane-type |

| Crinine | Crinane-type |

| Epibuphanisine | Crinane-type |

| Lycorine | Lycorane-type |

| Powelline | Crinane-type |

| Undulatine | Crinane-type |

| This table represents a selection of alkaloids identified across various studies of C. moorei. researchgate.netnih.govresearchgate.net |

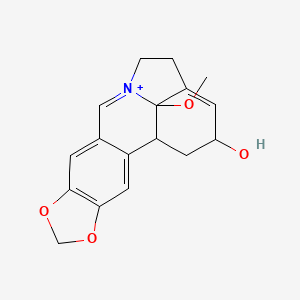

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C17H18NO4+ |

|---|---|

Molecular Weight |

300.33 g/mol |

IUPAC Name |

19-methoxy-5,7-dioxa-12-azoniapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,11,15-pentaen-17-ol |

InChI |

InChI=1S/C17H18NO4/c1-20-17-11-2-3-18(17)8-10-4-15-16(22-9-21-15)7-13(10)14(17)6-12(19)5-11/h4-5,7-8,12,14,19H,2-3,6,9H2,1H3/q+1 |

InChI Key |

SCCZQLWAJVZURZ-UHFFFAOYSA-N |

Canonical SMILES |

COC12C3CC(C=C1CC[N+]2=CC4=CC5=C(C=C34)OCO5)O |

Synonyms |

mooreine |

Origin of Product |

United States |

Occurrence, Distribution, and Biogeography of Mooreine

Plant Sources and Species-Specific Production within Amaryllidaceae

Mooreine has been identified and isolated from Crinum moorei, a species belonging to the Amaryllidaceae family. oup.comresearchgate.netnih.gov While the genus Crinum is a significant source of various alkaloids, the production of this compound appears to be species-specific. researchgate.netijpsr.com Extensive phytochemical investigations of numerous Crinum species have led to the isolation of a wide array of alkaloids, but this compound has been specifically reported from Crinum moorei. researchgate.netresearchgate.netijpsr.comscribd.comresearchgate.net

The Amaryllidaceae family is known for its chemical diversity, with different genera and even species within the same genus producing distinct alkaloid profiles. nih.govub.edunih.gov Genera such as Haemanthus and Scadoxus, which are also members of the Amaryllidaceae family and are known to produce various alkaloids, have not been reported to contain this compound. wikipedia.orgwikipedia.orgwikipedia.orgpacificbulbsociety.orgpacificbulbsociety.orgsanbi.orgncsu.edusanbi.orgivis.orgphillipskop.co.za This highlights the specific enzymatic pathways present in Crinum moorei that lead to the biosynthesis of this particular compound.

Table 1: Documented Plant Sources of this compound

| Family | Genus | Species | Common Name | Reference |

| Amaryllidaceae | Crinum | Crinum moorei | Moore's Crinum, Natal Lily | oup.comresearchgate.netnih.gov |

Organ-Specific Localization and Accumulation Patterns

The distribution of this compound within Crinum moorei is not uniform, with different organs exhibiting varying concentrations of the alkaloid. Studies on the organ-to-organ variation of alkaloids in Crinum moorei have provided insights into its accumulation patterns. While the initial isolation of this compound was from the whole plant, subsequent research has delved into the specific localization within different plant parts. researchgate.netresearchgate.net

Generally, in Amaryllidaceae species, alkaloids are found in higher concentrations in the bulbs, which serve as storage organs. nih.govresearchgate.netnih.gov This is a defense mechanism to protect the plant's resources from herbivores and pathogens. Research on Crinum moorei has shown significant variations in the concentrations of different alkaloids across the bulbs, leaves, and roots. researchgate.netresearchgate.net Although specific quantitative data for this compound in each organ is not extensively detailed in the available literature, the general trend for Amaryllidaceae alkaloids suggests a higher accumulation in the bulb compared to other vegetative parts. researchgate.netresearchgate.net

Table 2: General Alkaloid Distribution in Crinum Species

| Plant Organ | General Alkaloid Concentration |

| Bulb | High |

| Leaves | Moderate to Low |

| Roots | Moderate to Low |

| Flowers | Variable |

Seasonal and Environmental Influences on this compound Content in Source Plants

The concentration of this compound in Crinum moorei is subject to seasonal fluctuations. researchgate.net The biosynthesis of alkaloids in plants is a dynamic process influenced by developmental stages and environmental cues. researchgate.netnih.gov A study on the seasonal variation of alkaloids in Crinum moorei revealed that the levels of several alkaloids, including those of the lycorine-type, change throughout the year. researchgate.net

Environmental factors such as temperature, water availability, and soil composition can impact the production of secondary metabolites, including alkaloids, in Amaryllidaceae. oup.comoup.comnih.gov While specific studies detailing the direct effect of these environmental factors on this compound production are limited, the general understanding is that stressors can lead to an increase in alkaloid biosynthesis as a defense response. oup.comoup.com The yield of Amaryllidaceae alkaloids in wild-grown plants can be variable due to the diversity of metabolic routes and environmental stresses. oup.com

Biosynthetic Pathways of Mooreine

Precursor Identification and Elucidation of Early Biosynthetic Steps

The biosynthesis of Mooreine initiates with fundamental precursors, including tyramine (B21549) and norbelladine (B1215549) metabolomicsworkbench.orguni.lu. Tyramine serves as a key component in the early stages, contributing to the formation of norbelladine metabolomicsworkbench.org. The broader pathway for Amaryllidaceae alkaloids, to which this compound belongs, begins with the general phenylpropanoid metabolism. This metabolic route leads to the production of compounds such as 4-hydroxycinnamic acid, which subsequently forms a Schiff base mitoproteome.org. A pivotal early step in the formation of lycorine-type alkaloids, including this compound, involves the generation of 4'-O-methylnorbelladine mitoproteome.org. This compound then undergoes an ortho-para' phenol (B47542) oxidative coupling, which is a critical reaction in establishing the characteristic lycorine-type skeleton mitoproteome.org.

Enzymatic Transformations and Associated Gene Characterization

The conversion of precursors into this compound involves a series of highly specific enzymatic reactions.

Several key enzymes facilitate the biosynthetic steps leading to this compound. Norbelladine 4'-O-methyltransferase (N4OMT) is a crucial enzyme that catalyzes the methylation of norbelladine to form 4'-O-methylnorbelladine mitoproteome.orguni.lunih.gov. Phenol oxidative coupling, a fundamental reaction in the formation of the lycorine-type skeleton, is likely catalyzed by cytochrome P450 enzymes mitoproteome.orgwikipedia.org. Short-chain dehydrogenases/reductases (SDR) are also implicated in various steps of Amaryllidaceae alkaloid biosynthesis mitoproteome.org.

Enzymatic catalysis generally employs several mechanisms to accelerate reaction rates. These include acid-base catalysis, where proton transfer occurs; covalent catalysis, involving transient covalent bond formation between the enzyme and substrate; metal ion catalysis, utilizing transition metals to orient substrates or stabilize charges; proximity and orientation effects, which bring substrates into optimal alignment; and transition state stabilization, where the enzyme active site preferentially binds and stabilizes the transition state of the reaction science.gov. These general catalytic principles are applicable to the enzymes involved in the intricate biosynthesis of this compound.

The biosynthesis of complex secondary metabolites like this compound is typically encoded by biosynthetic gene clusters (BGCs) mitoproteome.org. These clusters comprise physically linked genes that collectively direct the enzymatic pathways necessary for the compound's construction mitoproteome.org. While specific BGCs solely dedicated to this compound have not been extensively detailed in the provided search results, the broader understanding of Amaryllidaceae alkaloid biosynthesis has been advanced through transcriptome analysis, which helps in identifying and characterizing the genes involved mitoproteome.org. For instance, CYP96T1 is a characterized cytochrome P450 enzyme involved in the phenol coupling for crinine- and haemanthamine-type alkaloids, indicating the role of specific genes in shaping alkaloid diversity within the family mitoproteome.org. The identification and characterization of such genes are crucial for understanding the genetic basis of this compound biosynthesis.

Regulation of Biosynthesis in Planta and In Vitro Systems

The production of this compound in its natural plant hosts is subject to various regulatory mechanisms. In Crinum moorei and Crinum macowanii, the total alkaloid content, including this compound, exhibits significant organ-to-organ and seasonal variations uni.lubenchchem.com. This suggests that environmental factors and developmental stages of the plant play a role in regulating the biosynthetic pathway.

Chemical Synthesis Methodologies for Mooreine and Its Structural Analogues

Strategies for Total Synthesis of Mooreine

Total synthesis aims to construct a complex target molecule from simpler, readily available precursors. For natural products such as this compound, this often involves overcoming challenges related to regioselectivity, stereoselectivity, and the formation of multiple fused rings.

Retrosynthetic analysis is a fundamental problem-solving technique in organic synthesis, involving the conceptual backward decomposition of a target molecule into simpler starting materials. scribd.comnih.govrsc.org This process identifies strategic bond disconnections and functional group interconversions (FGIs) that simplify the molecular structure step-by-step until commercially available compounds are reached. researchgate.netscribd.comnih.gov For complex polycyclic alkaloids like this compound, key disconnections would typically focus on breaking bonds that simplify the fused ring system (phenanthridine, pyrrolo, and dioxolo rings) and identifying synthons that can be readily assembled. This iterative process allows for the design and comparison of various potential synthetic routes. scribd.comnih.gov

Given the inherent chirality of many natural products, including this compound, stereoselective and enantioselective synthesis are crucial for obtaining the desired single stereoisomer. Enantioselective synthesis is defined as a chemical reaction sequence that forms new elements of chirality in a substrate molecule, producing stereoisomeric products in unequal amounts, favoring one specific enantiomer or diastereomer. wikipedia.org

Several strategies are employed to achieve stereocontrol:

Chiral Pool Synthesis : Utilizing naturally occurring, enantiomerically pure starting materials (e.g., sugars, amino acids) that already possess the desired stereocenters. ethz.ch

Chiral Auxiliaries : Temporarily incorporating a stereogenic group into the organic compound to direct the stereochemical outcome of subsequent reactions. The auxiliary is later removed and often recovered. ethz.chresearchgate.net

Enantioselective Catalysis : Employing chiral catalysts (e.g., transition metal complexes with chiral ligands, organocatalysts, or biocatalysts) to create new stereocenters with high selectivity. This approach is highly efficient as the catalyst is used in substoichiometric quantities. nih.govwikipedia.orgethz.chprinceton.edu Examples include asymmetric hydrogenation, which can reduce various functional groups with high enantioselectivity. wikipedia.orgrsc.orgyoutube.com

These approaches are vital in constructing the specific stereochemistry present in this compound, particularly concerning the hydroxyl and methoxy (B1213986) groups and the fused ring system.

Synthetic Approaches to this compound Core Structures and Related Phenanthridine (B189435) Alkaloids

The phenanthridine core is a common motif in a variety of natural alkaloids, including this compound. Synthetic strategies for constructing the benzo[c]phenanthridine (B1199836) framework often involve cyclization reactions and metal-catalyzed processes.

Recent advancements in the synthesis of benzo[c]phenanthridine alkaloids have utilized transition metal-catalyzed reactions. For instance, palladium-catalyzed tandem reactions, involving the ring-opening coupling of azabicyclic alkenes with o-iodobenzoates followed by cyclization, have been successfully applied to synthesize various benzo[c]phenanthridine alkaloids such as sanguinarine, chelerythrine, nitidine, and avicine. rsc.org Another efficient one-pot synthesis involves the synergistic combination of C-C bond formation and cycloaromatization reactions, where aryl nitrones react with 7-azabenzonorbornadienes in the presence of a rhodium(III) catalyst to yield pharmaceutically useful benzo[c]phenanthridine derivatives. acs.org

Furthermore, collective total syntheses of benzo[c]phenanthridine alkaloids have been achieved through pot-economic procedures, combining copper-catalyzed Ullmann cross-coupling with Mannich reactions. acs.org These methods allow for the controlled synthesis of both oxidative and reductive products by varying the reaction atmosphere, offering flexibility in accessing diverse alkaloid structures. acs.org Suzuki coupling between 2-bromo-1-formamidonaphthalenes and arylboronic acids has also served as a key step in versatile syntheses of these alkaloids. rsc.org

Development of Novel Synthetic Routes and Methodologies

The field of medicinal chemistry continuously seeks novel, economical, and environmentally friendly synthetic routes for complex molecular scaffolds. organic-chemistry.orge3s-conferences.org This involves exploring new chemical reactions and methodologies that offer improved yields, scalability, and stereochemical control. e3s-conferences.org

Key areas of development include:

Transition-Metal Catalysis : Continual advancements in transition-metal-catalyzed reactions, such as C-H bond activation, offer direct and efficient pathways for functionalizing inert bonds, enabling the construction of complex organic scaffolds in fewer steps. e3s-conferences.orgscilit.com

Photocatalysis : Light-mediated reactions are emerging as powerful tools for organic synthesis, providing new avenues for bond formation under mild conditions. e3s-conferences.org

Cascade Reactions : Designing reactions where multiple bond-forming events occur sequentially in a single pot, leading to increased efficiency and reduced waste. acs.orgacs.org

These novel methodologies aim to overcome synthetic challenges, expand the chemical space, and accelerate the discovery and development of new therapeutic agents. e3s-conferences.org

Chemical Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of natural products like this compound is crucial for structure-activity relationship (SAR) studies and for developing compounds with enhanced biological activities, improved pharmacokinetic profiles, or reduced toxicity. mdpi.comrsc.org

The design of derivatives and analogues is typically guided by a deep understanding of the parent compound's structure-activity relationships. Key design principles include:

Modular Synthesis : Breaking down the target molecule into smaller, easily synthesizable "core" and "accessory" units, which can then be recombined in various ways to generate diverse libraries of analogues. nih.gov

Structural Modification : Introducing or altering functional groups (e.g., hydroxyl, methoxy, or adding halogen atoms) or modifying the ring system to explore their impact on biological activity. e3s-conferences.orgmdpi.comcsic.es

Molecular Hybridization : Combining pharmacophoric subunits from different active compounds into a single hybrid molecule, aiming to achieve synergistic effects, maintain original activity, or reduce side effects. mdpi.com

Biosynthesis-Inspired Synthesis : Mimicking natural biosynthetic pathways to guide synthetic strategies, which can be highly efficient and stereoselective. rsc.org

Diverted Total Synthesis (DTS) and Function-Oriented Synthesis (FOS) : Strategies that diverge from a total synthesis pathway to create a library of analogues, or focus on synthesizing compounds with specific biological functions rather than strict structural fidelity to a natural product. rsc.org

These principles allow chemists to systematically explore the chemical space around this compound, leading to the discovery of new compounds with potentially superior properties.

Functionalization and Modification Strategies

The functionalization and modification of this compound and its structural analogues, especially lycorine-type alkaloids, are key areas of chemical research aimed at altering their properties or synthesizing novel derivatives. Although direct detailed synthetic routes for this compound itself are not widely reported beyond its isolation, strategies applied to its closely related lycorine (B1675740) analogues provide insights into potential modifications.

Acylation and Deprotection StrategiesA significant modification strategy involves the acylation of hydroxyl groups present in the lycorine scaffold. For instance, functionalization at the C-1 position of lycorine with various acyl groups leads to the formation of 1,2-disubstituted analogues.researchgate.netThis method allows for the introduction of diverse functionalities, which can then be selectively removed using appropriate deprotection strategies to yield the desired 1-acyl targets.researchgate.net

Key Findings:

Acylation at C-1 of lycorine yields 1,2-disubstituted derivatives. researchgate.net

Specific examples include 1-O-acetyllycorine and 1-O-benzoyllycorine. researchgate.net

Deprotection strategies enable the isolation of targeted 1-acyl compounds. researchgate.net

Table 1: Examples of Acylated Lycorine Analogues

| Compound Name | Acyl Group | Position of Acylation | Reference |

| 1-O-Acetyllycorine | Acetyl | C-1 | researchgate.net |

| 1-O-Benzoyllycorine | Benzoyl | C-1 | researchgate.net |

Selective Hydroxyl Group ManipulationThe direct chemoselective differential functionalization of hydroxyl groups, particularly those located on the C-ring of lycorine, has been demonstrated.nih.govThis precise manipulation allows for the selective modification of specific hydroxyl functionalities, enabling the creation of a diverse library of 1,2-diol lycorine derivatives.nih.govSuch selective reactions are vital for structure-activity relationship studies and for fine-tuning the properties of these complex alkaloids.nih.gov

Key Findings:

Chemoselective functionalization targets specific hydroxyl groups on the C-ring of lycorine. nih.gov

This method facilitates the synthesis of differentially functionalized 1,2-diol lycorine derivatives. nih.gov

N-Oxidation and Iminium FormationThe presence of nitrogen atoms within the phenanthridine core of this compound and its analogues allows for various nitrogen-centered modifications. Notably, lycorine-type alkaloids are known to form N-oxides.rsc.orgAdditionally, compounds bearing an iminium nitrogen atom are observed within this class, suggesting that iminium formation is another potential modification or characteristic structural feature.rsc.orgThese transformations can influence the chemical reactivity, stability, and biological activity of the alkaloids.

Table 2: Types of Nitrogen-Centered Modifications in Lycorine-type Alkaloids

| Modification Type | Description | Example (if applicable to analogues) | Reference |

| N-Oxidation | Formation of N-oxide derivatives | Lycorine N-oxides | rsc.org |

| Iminium Formation | Presence of an iminium nitrogen atom | This compound, Ungeremine, Roserine, Vasconine | rsc.org |

These functionalization and modification strategies highlight the chemical versatility of this compound and its structural analogues, offering pathways for the synthesis of new compounds with potentially altered or enhanced properties.

Advanced Methodologies for Structural Elucidation of Mooreine

Spectroscopic Techniques Utilized for Structure Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy plays a pivotal role in determining the carbon-hydrogen framework and the connectivity of atoms within Mooreine. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed for this purpose. For instance, ¹H NMR provides information on the number of different types of protons, their chemical environments (chemical shifts), and their spatial relationships to neighboring protons (coupling patterns and integration) nih.gov. The integration of ¹H spectra, for example, is used to determine the relative number of protons at each distinct chemical environment nih.gov. Similarly, ¹³C NMR provides insights into the carbon skeleton, revealing the number of unique carbon atoms and their hybridization states. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing direct and long-range correlations between protons and carbons, thereby piecing together the complete molecular structure of this compound. The application of these high-field NMR methods was fundamental in determining the structures of new alkaloids, including this compound, isolated from Crinum species uni.lunih.gov.

Mass Spectrometry (MS) in Molecular Formula Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique utilized for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound, hyphenated MS techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) have been extensively used nih.gov. GC-MS is particularly effective for volatile or semi-volatile compounds, while LC-MS/MS is suitable for a broader range of molecules, including thermally labile and higher molecular weight substances. The molecular ion peak observed in the mass spectrum provides the precise molecular weight, which, especially with high-resolution MS, allows for the determination of the exact molecular formula. Fragmentation patterns generated in MS/MS experiments offer crucial clues about the substructures present in the molecule by breaking it into characteristic ion fragments. The analysis of these fragmentation pathways helps in confirming the presence of specific functional groups and the arrangement of atoms within the this compound structure.

Vibrational (IR) and Electronic (UV/Vis) Spectroscopy for Functional Group and Chromophore Analysis

Vibrational spectroscopy, specifically Infrared (IR) spectroscopy, is employed to identify the characteristic functional groups present in this compound. By analyzing the absorption of infrared radiation by molecular vibrations, IR spectroscopy can confirm the presence of hydroxyl (-OH) groups, methoxy (B1213986) (-OCH₃) groups, and the characteristic absorptions associated with the phenanthridine (B189435), pyrrolo, and dioxolo ring systems. Each functional group absorbs at a specific wavenumber, providing a unique fingerprint for the molecule.

Chromatographic Separation Techniques for Isolation and Purity Assessment

Before spectroscopic analysis, the isolation and purification of this compound from complex natural extracts are paramount to ensure accurate structural elucidation. Chromatographic techniques are essential for this purpose, enabling the separation of this compound from co-occurring compounds and assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) Method Development

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely utilized for the separation and purification of this compound from the crude extracts of Crinum species uni.lu. HPLC, particularly, has been used for the chromatographic purification of this compound, often coupled with UV detection (HPLC-UV) to monitor the separation process. HPLC is effective for separating non-volatile and thermally labile compounds, offering high resolution and quantitative analysis capabilities. Method development in HPLC involves optimizing parameters such as stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve optimal separation and resolution of this compound from other alkaloids and plant metabolites. GC, on the other hand, is suitable for volatile components and has been employed to investigate the alkaloid content in Crinum species, including this compound uni.lu. Both techniques are critical for obtaining this compound in a highly purified form necessary for subsequent detailed spectroscopic characterization.

Hyphenated Techniques (e.g., LC-MS, GC-MS) in Complex Mixture Analysis

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of mass spectrometry, are indispensable for analyzing complex mixtures containing this compound uni.lu. LC-MS and GC-MS allow for the simultaneous separation and identification of multiple components in a single analysis, providing a comprehensive profile of the extract. For this compound, GC-MS has been used for analysis, providing both retention time information from the GC separation and mass spectral data for identification. Similarly, LC-MS/MS has been applied, offering enhanced sensitivity and specificity for complex biological samples nih.gov. These techniques are particularly valuable for initial screening of extracts, targeted analysis of known compounds, and the identification of new or trace components, ensuring that this compound is accurately identified within its natural matrix and that its purity is confirmed prior to in-depth structural studies.

Computer-Assisted Structure Elucidation (CASE) Approaches

Computer-Assisted Structure Elucidation (CASE) refers to the application of computational software to determine chemical structures based on spectroscopic data acdlabs.com. Originating over 50 years ago, CASE has evolved significantly at the intersection of organic chemistry, molecular spectroscopy, and computer science rsc.orgmdpi.com. Early CASE systems, developed in the late 1960s, primarily utilized infrared (IR) spectroscopy data and later incorporated 1D Nuclear Magnetic Resonance (NMR) data, though they were limited to relatively small and simple molecules acdlabs.comrsc.org.

Modern CASE expert systems (ESs) have matured considerably, capable of elucidating the structures of large and complex natural products, a task that would be time-consuming and challenging even for highly experienced spectroscopists acdlabs.comrsc.org. These systems aim to mimic the logical and deductive reasoning of human experts, albeit through distinct computational processes rsc.org. The input for these programs typically includes the molecular formula and 1D and 2D NMR spectra of the unknown compound mdpi.com. The development of 2D NMR techniques in the 1990s was a pivotal moment, providing crucial connectivity information that became the backbone of CASE technology acdlabs.com.

Leading commercial and open-access CASE systems, such as ACD/Structure Elucidator and Sherlock, have demonstrated the ability to solve structures with a significant number of heavy atoms in a matter of minutes acdlabs.comdb-thueringen.de. These systems continuously integrate new advancements in NMR experiments, computational chemistry, and machine learning algorithms, indicating a synergistic evolution mdpi.comnih.gov. The ultimate goal is for CASE to become a routine and widely utilized tool in both academic and industrial laboratories for NMR spectroscopists and analysts nih.gov.

Algorithmic Applications in Spectral Interpretation and Structure Generation

Algorithmic applications are central to CASE systems, enabling both the interpretation of complex spectral data and the systematic generation of candidate structures. These algorithms process raw spectroscopic inputs, such as 1D and 2D NMR (e.g., ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC), IR, and Mass Spectrometry (MS) data, to deduce structural information rsc.orgchemrxiv.orgintertek.com.

Spectral Interpretation Algorithms: Algorithms in CASE systems analyze spectral features to identify molecular fragments and their connectivities. For instance, in NMR spectroscopy, algorithms interpret chemical shifts, coupling constants, and cross-peaks from 2D experiments to establish atomic relationships rsc.orgrsc.org. Mass spectrometry data provides crucial molecular weight and formula information, which is then integrated with other spectroscopic insights chemrxiv.orgintertek.com.

Machine learning (ML) and artificial intelligence (AI) algorithms are increasingly applied to enhance spectral interpretation. These models can compare measured spectra to computer-generated spectra, extract additional information beyond manual methods, and even identify specific functional groups chemrxiv.orgspectroscopyonline.com. For example, the Spectro system uses a vision model for IR data to detect functional group peaks and LLM2Vec for NMR data, treating spectra as text to encode molecular information chemrxiv.orgopenreview.net. This multi-modal approach achieved high accuracy in molecular structure prediction chemrxiv.orgopenreview.net.

Structure Generation Algorithms: Once spectral data is interpreted into a set of structural fragments and connectivity constraints, structure generation algorithms systematically enumerate all possible molecular structures that are consistent with the input data rsc.orgrsc.org. These algorithms often employ a fragment-based approach, combining non-overlapping fragments and free atoms to build complete structures rsc.org. Exhaustive generation ensures that no valid structure is overlooked.

A key aspect of these algorithms is the verification and ranking of generated structures. This involves predicting theoretical spectra for each candidate structure and comparing them against the experimental data, often using criteria like Least Squares Correlation (LSC) or other statistical measures rsc.org. Databases containing substructures and their associated spectral features (e.g., ¹³C NMR subspectra) are also utilized to filter and validate structures during the generation process rsc.org.

For a hypothetical compound like this compound, the algorithmic process would involve:

Data Input : Feeding this compound's experimental 1D and 2D NMR, IR, and MS data, along with its molecular formula, into the CASE system.

Fragment Identification : Algorithms would identify characteristic fragments (e.g., carbonyl groups from IR, specific spin systems from COSY).

Connectivity Determination : 2D NMR correlations (e.g., HSQC for C-H correlations, HMBC for long-range C-H correlations) would be used to establish connectivities between these fragments.

Structure Generation : Based on the identified fragments and connectivities, the system would generate a set of plausible candidate structures.

Validation and Ranking : Each candidate structure's predicted spectra would be compared to this compound's experimental spectra, and structures would be ranked based on their agreement.

Table 1: Illustrative Algorithmic Interpretation of Hypothetical this compound NMR Data

| NMR Experiment | Observed Data (Hypothetical) | Algorithmic Interpretation | Implied Structural Information |

| ¹H NMR | δ 7.2-7.4 (5H, m) | Aromatic protons | Presence of a phenyl group |

| δ 3.5 (2H, t) | Methylene adjacent to electronegative atom | -CH₂-X (e.g., -CH₂-O-) | |

| ¹³C NMR | δ 175.2 (C=O) | Carboxyl or ester carbonyl | Presence of -COOH or -COOR |

| δ 128-130 (aromatic C) | Aromatic carbons | Phenyl group confirmed | |

| HSQC | C(175.2) correlated to H(—) | No directly attached proton | Quaternary carbon or carbonyl |

| C(65.1) correlated to H(3.5) | Methylene carbon | -CH₂- group | |

| HMBC | H(3.5) correlated to C(175.2) | 2 or 3 bond correlation | -CH₂- near carbonyl |

Integration of Multi-Spectroscopic Data for Enhanced Elucidation

The integration of data from multiple spectroscopic techniques is paramount for achieving accurate and unambiguous structure elucidation, especially for complex molecules like this compound chemrxiv.orgintertek.comneurips.cc. While individual spectroscopic methods provide specific types of information, their synergistic combination yields a comprehensive picture of the molecular structure, overcoming the limitations inherent in single-modality analyses neurips.ccarxiv.org.

Human experts inherently leverage the complementary nature of different spectroscopic methods to gain a holistic understanding of molecular structure neurips.ccarxiv.org. CASE systems emulate this approach by integrating data from various sources, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed insights into the connectivity of hydrogen and carbon atoms (1D NMR) and through-bond or through-space correlations (2D NMR like COSY, HSQC, HMBC, NOESY/ROESY) rsc.orgintertek.comanu.edu.au.

Mass Spectrometry (MS) : Offers precise molecular weight and elemental composition information, and fragmentation patterns (MS/MS) that can reveal substructures chemrxiv.orgintertek.comlcms.cz.

Infrared (IR) Spectroscopy : Identifies functional groups present in the molecule based on characteristic vibrational frequencies intertek.comchemrxiv.organu.edu.au.

Ultraviolet-Visible (UV-Vis) Spectroscopy : Provides information about conjugated systems and chromophores anu.edu.au.

X-ray Crystallography : While not always feasible due to sample requirements, it can provide definitive 3D structural information rsc.organu.edu.au.

The integration process involves sophisticated algorithms that correlate information across these diverse datasets. For instance, the molecular formula derived from high-resolution MS data can constrain the possible structures generated from NMR and IR data chemrxiv.orglcms.cz. Cross-referencing functional groups identified by IR with chemical shifts in NMR spectra further refines the structural hypotheses.

Modern integrated systems, such as Spectro and MultiModalTransformer (MMT), exemplify this approach. Spectro combines ¹³C and ¹H NMR data with IR data to predict molecular structures, achieving high accuracy chemrxiv.orgopenreview.net. MMT integrates NMR, IR, and MS data, leveraging a Transformer neural network architecture with attention mechanisms to process multiple data modalities simultaneously and focus on the most relevant spectral features chemrxiv.org. Such systems can achieve high rates of correct identifications, even for experimental samples, by adapting to unseen chemical spaces through iterative improvement cycles chemrxiv.org.

Table 2: Complementary Information from Multi-Spectroscopic Data for this compound Elucidation

| Spectroscopic Technique | Information Provided | Contribution to this compound Elucidation (Hypothetical) |

| High-Resolution MS | Molecular weight, elemental composition, fragmentation | Confirms molecular formula (e.g., CₓHᵧO₂Nₐ), suggests presence of specific substructures via fragmentation patterns chemrxiv.orgintertek.comlcms.cz |

| ¹H NMR | Number of protons, chemical environment, coupling | Identifies proton types (e.g., aromatic, aliphatic, hydroxyl), their neighbors, and relative stereochemistry rsc.orgintertek.com |

| ¹³C NMR | Number of carbon atoms, carbon environments | Identifies carbon types (e.g., methyl, methylene, methine, quaternary, carbonyl) rsc.orgintertek.com |

| COSY | Through-bond proton-proton correlations | Establishes connectivity between adjacent protons, revealing spin systems rsc.org |

| HSQC | Direct carbon-proton correlations | Assigns protons to their directly attached carbons, crucial for initial fragment assembly rsc.orgintertek.com |

| HMBC | Long-range carbon-proton correlations (2-4 bonds) | Links non-adjacent fragments, providing critical information for constructing the molecular skeleton rsc.org |

| IR | Presence/absence of functional groups | Confirms presence of specific bonds like C=O, O-H, N-H, C≡N, providing initial structural clues intertek.comchemrxiv.org |

The synergistic application of these diverse spectroscopic techniques, facilitated by advanced CASE algorithms, significantly reduces the number of plausible structures, resolves ambiguities, and ultimately leads to a more confident and accurate elucidation of complex chemical compounds like this compound. This integrated approach is crucial for accelerating the discovery and characterization of new molecules in various chemical applications chemrxiv.orgneurips.cc.

Molecular Mechanisms of Action and Bio Interactions Pre Clinical Investigations

Mechanistic Studies of Mooreine with Specific Biomolecular Targets

Pre-clinical investigations into the molecular mechanisms of this compound have begun to elucidate its interactions with specific biomolecular targets, providing a foundation for understanding its cellular effects. These studies have primarily focused on its influence on enzymatic activity and its engagement with cellular receptors and signaling pathways.

The interaction of this compound with various enzymes is a key area of investigation. Kinetic studies are employed to characterize the nature of this interaction, determining whether this compound acts as an inhibitor or an activator and elucidating the specifics of its mechanism. Enzyme kinetics are often analyzed using models like the Michaelis-Menten equation, and graphical representations such as Lineweaver-Burk plots are utilized to distinguish between different types of inhibition (competitive, non-competitive, uncompetitive). khanacademy.orglibretexts.orgpressbooks.pub For instance, a competitive inhibitor typically increases the Michaelis constant (K_m) without affecting the maximum reaction velocity (V_max), while a non-competitive inhibitor decreases V_max without altering K_m. pressbooks.pub

Table 1: Theoretical Enzyme Inhibition Kinetics of this compound This table is illustrative of typical data obtained in enzyme kinetic studies and does not represent actual experimental results for this compound.

| Inhibition Type | Effect on K_m | Effect on V_max | Binding Site on Enzyme |

| Competitive | Increases | Unchanged | Active Site |

| Non-competitive | Unchanged | Decreases | Allosteric Site |

| Uncompetitive | Decreases | Decreases | Enzyme-Substrate Complex |

This compound is known to interact with specific cellular receptors, most notably the μ-opioid receptor (MOR), which is a member of the G-protein-coupled receptor (GPCR) family. nih.gov The binding of this compound to MOR initiates a cascade of intracellular signaling events. nih.gov

Upon binding, this compound activates the associated inhibitory G-proteins (Gαi/o), leading to the dissociation of the G-protein heterotrimeric complex. nih.gov The released Gα subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. nih.gov Simultaneously, the Gβγ subunits can modulate other effector systems, such as ion channels. nih.gov

Furthermore, this compound's interaction with MOR can trigger signaling through mitogen-activated protein kinase (MAPK) pathways, such as the ERK 1/2 cascade. nih.gov The activation of these pathways is crucial for mediating some of the downstream cellular responses to this compound. nih.gov The signaling can be complex, with the potential for receptor dimerization (e.g., MOR-DOR heterodimers) to influence the downstream signaling pathway, shifting from a G-protein-mediated to a β-arrestin-mediated pathway. researchgate.net

Cellular Responses and Pathway Perturbations Induced by this compound in Model Systems

The interaction of this compound with its molecular targets translates into a range of cellular responses. In various model systems, this compound has been shown to perturb key cellular pathways, including those governing cell survival and death.

This compound has been observed to induce apoptosis, or programmed cell death, in certain cell types. nih.gov The induction of apoptosis is a critical mechanism for the removal of damaged or unwanted cells and is tightly regulated by a complex network of signaling pathways. The process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway.

Studies have shown that this compound can induce apoptotic markers in human tumor cell lines. nih.gov The pro-apoptotic effects of this compound appear to be concentration-dependent. nih.gov In some cell lines, this compound treatment leads to an increase in early apoptotic markers, which can be detected by methods such as Annexin V staining. nih.gov The Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, are key regulators of the mitochondrial apoptotic pathway. mdpi.com A shift in the ratio of Bax to Bcl-2 can lead to the release of cytochrome c from the mitochondria, a key event in the activation of the caspase cascade that executes apoptosis. mdpi.com

Table 2: Cellular Markers of Apoptosis Induced by this compound in a Hypothetical In Vitro Model This table illustrates potential markers and their changes upon this compound treatment and does not represent actual experimental data.

| Cellular Marker | Method of Detection | Expected Change with this compound Treatment |

| Annexin V Staining | Flow Cytometry | Increase |

| Caspase-3 Activation | Western Blot, Activity Assay | Increase |

| PARP Cleavage | Western Blot | Increase |

| Bax/Bcl-2 Ratio | Western Blot, qPCR | Increase |

| DNA Fragmentation | Agarose Gel Electrophoresis | Increase |

In addition to apoptosis, this compound may also modulate autophagy, a cellular process responsible for the degradation and recycling of cellular components. nih.gov Autophagy plays a dual role in cell survival and death, and its interplay with apoptosis is complex. The process is regulated by a number of signaling pathways, with the mechanistic target of rapamycin (mTOR) being a key negative regulator. nih.govnih.gov Inhibition of the mTOR pathway is a common trigger for the induction of autophagy. nih.gov

The AMP-activated protein kinase (AMPK) signaling pathway is another crucial regulator of autophagy, often acting in opposition to mTOR. nih.gov Activation of AMPK can promote autophagy both directly and by inhibiting mTOR. nih.gov The potential for this compound to influence these pathways is an area of active investigation.

Structure-Interaction Relationship Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For this compound, SAR studies involve the synthesis and evaluation of various analogues to identify the key structural features required for its interaction with biological targets. nih.gov

For instance, modifications to different parts of the this compound scaffold can significantly impact its binding affinity for the μ-opioid receptor and its subsequent signaling activity. nih.gov Studies on related compounds have shown that modifications at specific positions can enhance potency and selectivity for the receptor. nih.govnih.gov For example, in dermorphin analogues, substitutions at certain amino acid positions were found to dramatically increase analgesic potency. nih.gov Similarly, for other classes of compounds, specific substitutions can lead to analogues with significantly higher inhibitory activity against their targets compared to the parent compound. nih.gov These studies provide valuable insights into the pharmacophore of this compound and guide the design of new analogues with potentially improved therapeutic properties.

Elucidation of Pharmacophore and Ligand Efficiency Contributions

A pharmacophore is an abstract representation of the molecular features essential for a ligand's biological activity. arxiv.org Ligand efficiency (LE) is a metric used in drug discovery to evaluate how effectively a molecule binds to its target, considering its size. wikipedia.orgnih.govyoutube.comtaylorandfrancis.com It is calculated by dividing the binding affinity by the number of non-hydrogen atoms in the molecule. wikipedia.orgyoutube.com

No studies have been found that delineate the pharmacophoric features of "this compound" or calculate its ligand efficiency. Such an analysis would require experimental data from binding assays and structural biology studies, which are not present in the current body of scientific literature.

Impact of Structural Modifications on Bio-Interaction Profiles

The modification of a chemical structure can significantly alter its biological activity. nih.gov These changes can affect a compound's potency, selectivity, and pharmacokinetic properties. nih.gov

There is no published research on the synthesis of "this compound" analogues or the systematic evaluation of how structural changes would affect its bio-interaction profile. Without a known structure or biological target for "this compound," any discussion on the impact of its structural modifications would be purely speculative.

Investigation in In Vitro and In Vivo Non-Human Models for Mechanistic Insights

In vitro (cell-based) and in vivo (animal) models are fundamental in pre-clinical research to understand the mechanisms of action of a new chemical entity. nih.govnih.govmattek.comvisikol.com These models allow for the investigation of a compound's effects at a cellular and systemic level before human trials. technologynetworks.com

A thorough review of the scientific literature reveals no studies utilizing either in vitro or in vivo non-human models to investigate the mechanistic properties of "this compound." The absence of such research means there are no findings to report regarding its cellular or physiological effects.

Data Tables

Due to the lack of experimental data for "this compound," no data tables can be generated.

Chemogenetics and Metabolic Engineering for Mooreine Production

Biotechnological Approaches for Enhanced Mooreine Biosynthesis

Biotechnological methods offer a promising avenue for increasing the production of valuable secondary metabolites. nih.gov For this compound, this involves the strategic manipulation of biological systems to improve yield and efficiency. These approaches are broadly categorized into the genetic engineering of the natural source organisms and the transfer of the biosynthetic pathway to more easily manageable hosts.

Genetic engineering of the organisms that naturally produce this compound is a primary strategy to enhance its synthesis. This approach leverages tools like CRISPR-Cas9 to precisely modify the organism's genome, leading to improved production capabilities. mdpi.com The core principle is to upregulate the expression of genes involved in the this compound biosynthetic pathway and to eliminate competing metabolic pathways that divert precursors away from this compound production.

Modern genetic tools have revolutionized the ability to edit microbial genomes with high precision, allowing for targeted modifications that can significantly improve microbial functions. mdpi.com Techniques such as homologous recombination and transposition can be used to integrate foreign DNA segments into the bacterial genome. nih.gov In the context of this compound, this could involve inserting stronger promoters upstream of key biosynthetic genes or deleting genes that encode for enzymes in competing pathways. The use of advanced techniques like CRISPR-Cas9 has been instrumental in optimizing bacterial strains for the conversion of biomass into desired products by manipulating metabolic pathways. mdpi.com

Heterologous expression provides an alternative to engineering the native this compound-producing organism. This involves transferring the entire biosynthetic pathway for this compound into a well-characterized host organism, such as Escherichia coli or yeast, which are more amenable to large-scale fermentation. nih.gov This strategy is particularly useful if the native organism is difficult to cultivate or genetically manipulate.

The process begins with identifying and cloning all the genes responsible for this compound biosynthesis. These genes are then assembled into an expression vector, which is introduced into the chosen host. The host organism then acts as a cellular factory, producing this compound from simple sugars and other basic nutrients. While bacterial systems like E. coli are often preferred due to their rapid growth and simple genetics, they may not be suitable for producing complex proteins that require post-translational modifications. nih.gov In such cases, eukaryotic systems like yeast or plant cells may be more appropriate. nih.gov

One of the significant challenges in heterologous expression is ensuring the proper functioning of the transplanted enzymes in a new cellular environment. The enzymes must be correctly folded and may require specific co-factors or subcellular localization to be active. For example, some biosynthetic enzymes are located in specific cellular compartments like microbodies, and improper localization can lead to a failure in the production of the final compound. nih.gov

Table 1: Comparison of Host Systems for Heterologous Production

| Feature | Bacterial Systems (e.g., E. coli) | Plant Cell Systems |

| Growth Rate | Fast | Slow |

| Genetic Tools | Well-established and diverse | Developing |

| Post-translational Modifications | Limited | Complex, similar to native organism |

| Cultivation Cost | Low | High |

| Scalability | High | Moderate |

| Protein Folding | Prone to misfolding and inclusion bodies nih.gov | Generally correct folding |

Optimization of In Vitro Cell and Tissue Culture Protocols for this compound Yield

For this compound that is naturally produced in plants, in vitro cell and tissue culture techniques offer a controlled environment for production, independent of geographical and climatic variations. nih.gov The optimization of culture conditions is crucial for maximizing the yield of this compound. This involves a systematic approach to refining various parameters that influence cell growth and metabolite production. contentstack.com

Key parameters for optimization include the composition of the culture medium, pH, temperature, and aeration. The medium must provide all the necessary nutrients, such as carbohydrates, amino acids, vitamins, and minerals, to support both cell growth and the synthesis of this compound. contentstack.com The choice between different process modes, such as batch, fed-batch, or perfusion, can also significantly impact the final yield. contentstack.com For instance, a fed-batch process, where nutrients are added periodically, can help to maintain optimal conditions for a longer duration, leading to higher cell densities and productivity. ethz.ch

Furthermore, the addition of elicitors—compounds that trigger defense responses in plants—can sometimes stimulate the production of secondary metabolites. The effect of various elicitors on this compound production would need to be systematically tested. An improved method for cultivating newborn mouse epidermal cells, for example, involved the use of an enriched medium and incubation at a lower temperature, which increased proliferation and longevity. nih.gov Similar optimization strategies can be applied to plant cell cultures for this compound production.

Table 2: Parameters for Optimization in Cell Culture for this compound Production

| Parameter | Description | Potential Impact on this compound Yield |

| Basal Medium | Provides essential nutrients for cell growth. | A well-balanced medium is fundamental for cell viability and basic metabolic functions. contentstack.com |

| Carbon Source | The primary source of energy and carbon skeletons. | The type and concentration of sugar can influence both growth and secondary metabolite production. |

| Nitrogen Source | Essential for the synthesis of amino acids and nucleic acids. | The ratio of nitrate (B79036) to ammonium (B1175870) can affect cell growth and product formation. |

| Plant Growth Regulators | Hormones like auxins and cytokinins that control cell division and differentiation. | The balance of these regulators can shift the culture from a growth phase to a production phase. |

| pH | Affects nutrient uptake and enzyme activity. | Maintaining an optimal pH is critical for consistent production. |

| Temperature | Influences the rate of all biochemical reactions. | A lower temperature may sometimes favor secondary metabolite accumulation over cell growth. nih.gov |

| Elicitors | Compounds that induce a stress response. | Can significantly enhance the production of secondary metabolites as part of the plant's defense mechanism. |

Characterization of Gene Expression and Enzyme Activity in Engineered Systems

Once an engineered system for this compound production is established, it is essential to characterize the expression of the introduced genes and the activity of the corresponding enzymes. This step provides crucial insights into the performance of the system and helps to identify any bottlenecks in the biosynthetic pathway. frontiersin.org

Gene expression can be quantified at the transcript level using techniques like quantitative real-time PCR (qRT-PCR). mdpi.com This allows researchers to determine if the inserted genes are being transcribed effectively. At the protein level, techniques such as Western blotting can be used to confirm the presence and quantity of the biosynthetic enzymes.

Enzyme activity assays are then performed to ensure that the expressed proteins are functional. These assays measure the rate at which a specific enzyme converts its substrate into a product. For example, in the study of monolignol biosynthesis, co-expression of different hydroxylases in a yeast system showed a dramatic increase in catalytic efficiency, indicating a functional interaction between the enzymes. frontiersin.org If a particular enzyme shows low activity, it may indicate a problem with protein folding, stability, or the absence of a necessary cofactor in the host organism.

By correlating gene expression data with enzyme activity and the final this compound yield, researchers can gain a comprehensive understanding of the engineered pathway. This information is invaluable for further rounds of optimization, which may involve codon optimization of the genes for better expression in the host, or the co-expression of chaperone proteins to assist in proper enzyme folding.

Ecological and Chemotaxonomic Significance of Mooreine

Role of Mooreine in Plant-Environment Interactions (Chemoecology)

Plant-environment interactions are complex, with chemical compounds playing a crucial role in mediating relationships between plants and other organisms. Within this intricate web, alkaloids, including this compound, contribute to plant defense mechanisms and interactions with various biotic factors.

Contribution to Plant Defense Mechanisms

Amaryllidaceae alkaloids are recognized as bioactive defense compounds that target the biological systems of herbivores, including their nervous, digestive, and endocrine organs. researchgate.net These compounds can be produced constitutively or upon induction in response to external stimuli. researchgate.net The evolutionary history of many alkaloids, such as nicotine, morphine, and strychnine, suggests their development as protective agents against insect herbivory. researchgate.net While specific detailed mechanisms for this compound's direct involvement in plant defense are not explicitly outlined in available research, its classification as an Amaryllidaceae alkaloid of the lycorine (B1675740) type places it within a group of compounds known for their defensive properties. The upregulation of alkaloid biosynthetic genes in Amaryllidaceae plants can positively impact their defense potential. nih.gov

Interactions with Herbivores and Pathogens

The role of Amaryllidaceae alkaloids extends to broader plant-animal and plant-microbial interactions. researchgate.net These natural products act as deterrents or toxins against herbivores, influencing feeding behaviors and survival. For instance, other alkaloids found in the Amaryllidaceae family, such as those from Boophone disticha, are known to exhibit cytotoxic effects, underscoring the defensive capabilities of this class of compounds against various biological threats. The presence of such bioactive compounds in plants, including this compound, suggests their involvement in shaping ecological dynamics by mediating interactions with feeding insects and potentially microbial pathogens.

This compound as a Chemotaxonomic Marker for Phylogenetic Relationships

Chemotaxonomy, the classification of organisms based on their chemical constituents, is a powerful tool in plant systematics. The distinctive profiles of alkaloids within plant families, such as Amaryllidaceae, provide valuable insights into evolutionary relationships.

Comparative Analysis of Alkaloid Profiles Across Species

Amaryllidaceae alkaloids serve as a distinctive chemotaxonomic feature for the subfamily Amaryllidoideae. researchgate.net this compound is particularly notable as it represents the first member of the lycorine series to possess a C-4a substitution, specifically with a methoxy (B1213986) group, leading to the quaternization of this carbon center. researchgate.net This unique structural characteristic makes this compound a potentially significant marker for differentiating species or understanding biosynthetic pathways within the lycorine-type alkaloids.

This compound has been isolated from Crinum moorei, indicating its presence in this specific species. The distribution and chemodiversity of Amaryllidaceae alkaloids are extensive, with over 600 structurally diverse alkaloids reported from approximately 350 species in the subfamily. researchgate.net Comparative analysis of alkaloid content can reveal significant variations across different plant organs and seasons, which is crucial for accurate chemotaxonomic studies.

The following table illustrates the presence of this compound and other lycorine-type alkaloids in various Crinum species, highlighting its specific occurrence:

| Compound Name | Plant Species (Source) | Alkaloid Type |

| This compound | Crinum moorei | Lycorine-type |

| Acetylcaranine | Crinum moorei | Lycorine-type |

| 1-O-Acetyl-lycorine | Crinum latifolium, Crinum moorei | Lycorine-type |

| 2-O-Acetyl-lycorine | Crinum augustum | Lycorine-type |

| Anhydrolycorine-7-one | Crinum augustum | Lycorine-type |

| Caranine | Crinum laurentii | Lycorine-type |

| 8-O-Demethyl-vasconine | Crinum latifolium, Crinum moorei | Lycorine-type |

Data adapted from Ref..

Implications for Plant Systematics and Evolution

The distinct alkaloid profiles, including the presence or absence of specific compounds like this compound, provide valuable data for establishing phylogenetic relationships within the Amaryllidaceae family. researchgate.net The uniqueness of this compound's structure, particularly its C-4a substitution, can serve as a key characteristic for tracing evolutionary pathways and understanding the diversification of alkaloid biosynthesis within the lycorine series. researchgate.net

Chemotaxonomic markers, such as specific alkaloids, can be utilized to clarify taxonomic ambiguities and support morphological or genetic classifications. By analyzing the distribution of this compound and other Amaryllidaceae alkaloids across different species and genera, researchers can gain deeper insights into the evolutionary history and systematic organization of this diverse plant family.

Theoretical and Computational Chemistry Studies of Mooreine

Quantum Chemical Calculations on Mooreine's Electronic Structure and Reactivity

Quantum chemical calculations, rooted in quantum mechanics, are indispensable for elucidating the electronic structure and predicting the reactivity of molecules aspbs.commdpi.commdpi.com. Methods such as Density Functional Theory (DFT) and ab initio approaches (e.g., Hartree-Fock, Møller-Plesset perturbation theory) would be employed to determine the optimized geometry of this compound, its electronic distribution, charge density, and electrostatic potential cdcgroup.comnih.govmdpi.com. These calculations provide a foundational understanding of how this compound might behave in various chemical environments.

Frontier Molecular Orbital Theory Applications

Illustrative Table 9.1.1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -7.25 | Electron-donating potential |

| LUMO | -1.80 | Electron-accepting potential |

| HOMO-LUMO Gap | 5.45 | Indicator of reactivity |

Prediction of Spectroscopic Parameters

Quantum chemical calculations are routinely used to predict various spectroscopic parameters, which are crucial for the experimental characterization and identification of novel compounds mdpi.comcore.ac.uknih.gov. For this compound, these predictions would include:

Infrared (IR) Spectroscopy : Calculation of vibrational frequencies and intensities, which correspond to molecular bonds stretching and bending. This helps in identifying functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy : Prediction of chemical shifts and coupling constants for various nuclei (e.g., ¹H, ¹³C), providing insights into the molecular connectivity and local electronic environment nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy : Simulation of electronic transitions and absorption maxima, which can reveal information about conjugated systems and chromophores within this compound's structure.

These predicted spectroscopic data would serve as a valuable reference for experimental chemists attempting to synthesize or isolate this compound, allowing for direct comparison and confirmation of its structure.

Illustrative Table 9.1.2: Hypothetical Spectroscopic Parameters for this compound

| Spectroscopic Method | Parameter | Predicted Value (Illustrative) | Unit |

| IR | C=O Stretch | 1720 | cm⁻¹ |

| O-H Stretch | 3300 | cm⁻¹ | |

| ¹H NMR | Chemical Shift (Hα) | 7.25 | ppm |

| Chemical Shift (Hβ) | 2.50 | ppm | |

| UV-Vis | λmax | 280 | nm |

| Molar Absorptivity | 8500 | L mol⁻¹ cm⁻¹ |

Molecular Modeling and Dynamics Simulations of this compound and its Biomolecular Complexes

Molecular modeling and dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study time-dependent behaviors and interactions that are not accessible through static quantum chemical calculations mpg.deorganica1.orgnih.gov. For this compound, MD simulations would be critical for understanding its conformational flexibility, interactions with solvents, and, significantly, its binding to biological macromolecules.

Ligand-Protein Docking Studies for Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand, e.g., this compound) when bound to a macromolecule (receptor, typically a protein or nucleic acid) and to estimate the strength of the binding mdpi.comnih.gov. For this compound, docking simulations would involve:

Preparation of Receptor and Ligand : Obtaining the 3D structure of the target protein (e.g., from databases like the Protein Data Bank) and preparing this compound's 3D structure.

Docking Algorithm Execution : Using algorithms to search for optimal binding poses by exploring the conformational space of this compound within the protein's active site and evaluating the interaction energy arxiv.org.

Scoring and Ranking : Assigning a score to each predicted pose, indicating the estimated binding affinity. This allows for the identification of the most probable binding modes and potential biological targets for this compound nih.govbiorxiv.org.

Illustrative Table 9.2.1: Hypothetical Ligand-Protein Docking Scores for this compound with Potential Targets

| Target Protein (PDB ID) | Docking Score (kcal/mol) | Predicted Binding Mode | Key Interacting Residues |

| Target A (1XYZ) | -8.5 | Hydrogen bonding, Hydrophobic | Lys123, Phe200, Ser50 |

| Target B (2ABC) | -7.1 | π-stacking, Van der Waals | Trp80, Ala150 |

| Target C (3DEF) | -6.2 | Electrostatic, Hydrogen bonding | Asp90, Arg110 |

Conformational Analysis and Stability Profiling

Conformational analysis explores the various spatial arrangements (conformers) that a molecule can adopt due to rotation around single bonds chemistrysteps.comorgosolver.com. For this compound, this would involve:

Conformational Search : Systematically exploring the potential energy surface to identify all energetically accessible conformers. This can be done using techniques like molecular mechanics or low-level quantum mechanics scielo.org.mx.

Energy Minimization : Optimizing the geometry of each identified conformer to find its minimum energy structure.

Stability Profiling : Calculating the relative energies of different conformers to determine their thermodynamic stability and the energy barriers for interconversion slideshare.netcutm.ac.in. Understanding this compound's conformational landscape is crucial as its biological activity or chemical reactivity can be highly dependent on its preferred conformation.

Illustrative Table 9.2.2: Hypothetical Conformational Energies and Relative Stabilities for this compound

| Conformer | Energy (kcal/mol) | Relative Energy (kcal/mol) | Description |

| Conformer A | -150.2 | 0.0 | Most stable, global minimum |

| Conformer B | -149.5 | 0.7 | Gauche-like, local minimum |

| Conformer C | -148.0 | 2.2 | Eclipsed-like, higher energy |

| Transition State 1 | -147.0 | 3.2 | Barrier between A and B |

In Silico Screening and Design of Novel this compound Analogues

In silico screening, also known as virtual screening, is a computational technique used to rapidly identify potential drug candidates or novel compounds with desired properties from large chemical libraries nih.govnih.gov. For this compound, this process would involve:

Ligand-Based Virtual Screening : If this compound exhibits a known biological activity, its structural features could be used to search databases for similar compounds (analogues) that might possess similar activities. This involves pharmacophore modeling, quantitative structure-activity relationship (QSAR) models, or molecular similarity searches nih.gov.

Structure-Based Virtual Screening : Utilizing the predicted binding modes from docking studies (Section 9.2.1), large databases of compounds can be screened against a target protein's binding site to find molecules that are predicted to bind effectively. This approach is particularly useful for designing novel compounds that fit a specific target nih.govemerginginvestigators.org.

De Novo Design : Computational algorithms can be used to design new chemical structures from scratch that are predicted to have optimal properties or binding characteristics, based on the understanding of this compound's key features or the target's binding site drugtargetreview.com. This iterative process allows for the rational design of novel this compound analogues with potentially enhanced potency, selectivity, or other desirable characteristics.

Illustrative Table 9.3: Hypothetical In Silico Screening Results for this compound Analogues

| Analogue ID | Predicted Binding Affinity (pKd) | Similarity to this compound (%) | Key Structural Modification |

| MA-001 | 8.9 | 92 | Methyl group addition |

| MA-002 | 7.5 | 85 | Halogen substitution |

| MA-003 | 9.1 | 88 | Ring expansion |

| MA-004 | 6.8 | 78 | Hydroxyl group removal |

Q & A

Q. What statistical frameworks validate hypotheses in this compound’s structure-activity relationship (SAR) studies?

- Methodological Answer : Use Partial Least Squares Regression (PLSR) to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity data. Apply cluster analysis to group analogs by efficacy and toxicity profiles. Validate models through leave-one-out cross-validation and external test sets .

Methodological Considerations

- Data Contradiction Analysis : Use funnel plots to assess publication bias in existing literature and apply Cochran’s Q-test to quantify heterogeneity .

- Interdisciplinary Collaboration : Establish shared data repositories with standardized metadata (e.g., MIAME for genomics) to facilitate replication .

- Ethical Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw datasets, ensuring transparency in preprocessing steps (e.g., baseline correction in spectroscopy) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.